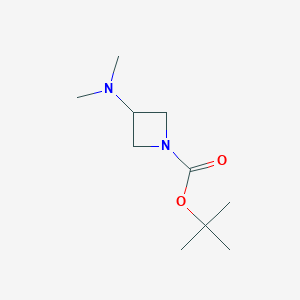
2-(Dimetilamino)piridina-4-carboxilato de metilo
Descripción general
Descripción
methyl 2-(dimethylamino)isonicotinate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylamino group at the 2-position and a carboxylate ester group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Aplicaciones Científicas De Investigación
methyl 2-(dimethylamino)isonicotinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
Methyl 2-(dimethylamino)pyridine-4-carboxylate is a complex chemical compound with a molecular formula of C9H12N2O2 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The compound is involved in the synthesis of 2-methylpyridines via α-methylation . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines . The possible mechanism of the reaction involves heterogeneous catalysis and/or a Ladenberg rearrangement, with the proposed methyl source as C1 of the primary alcohol .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(dimethylamino)pyridine-4-carboxylate may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl 2-(dimethylamino)pyridine-4-carboxylate at different dosages in animal models have not been extensively studied
Métodos De Preparación
Synthetic Routes and Reaction Conditions: methyl 2-(dimethylamino)isonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)pyridine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-(dimethylamino)pyridine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography to obtain methyl 2-(dimethylamino)pyridine-4-carboxylate.
Industrial Production Methods: Industrial production of methyl 2-(dimethylamino)pyridine-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-(dimethylamino)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and conditions involving polar aprotic solvents.
Ester Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Ester Hydrolysis: 2-(dimethylamino)pyridine-4-carboxylic acid.
Oxidation: Oxidized pyridine derivatives.
Comparación Con Compuestos Similares
methyl 2-(dimethylamino)isonicotinate can be compared with other pyridine derivatives such as:
2-(dimethylamino)pyridine: Lacks the ester group, making it less reactive in esterification reactions.
4-(dimethylamino)pyridine: Has the dimethylamino group at the 4-position, altering its reactivity and applications.
Methyl 4-(dimethylamino)pyridine-2-carboxylate: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
The uniqueness of methyl 2-(dimethylamino)pyridine-4-carboxylate lies in its specific functional group arrangement, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 2-(dimethylamino)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-6-7(4-5-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBHZFAKIADYFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632081 | |
| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-52-5 | |
| Record name | Methyl 2-(dimethylamino)pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















